molecular formula C14H12N2O3S2 B2538163 N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-94-5

N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2538163
CAS RN: 941930-94-5
M. Wt: 320.38
InChI Key: RXYFULAMGYXPDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, although not directly synthesized in the provided studies, is related to the heterocyclic amide derivatives discussed. In the first study, a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized through a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . This process likely involves the formation of an amide bond between the amine group of the aminothiophene and the carboxylic acid of the acetic acid derivative, under conditions that were not specified in the abstract. The synthesis of related compounds typically involves similar activation and coupling steps, suggesting that the synthesis of N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would follow a comparable pathway.

Molecular Structure Analysis

The molecular structure of the synthesized compound in the first study was characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography . The crystal packing was found to be stabilized by hydrogen bonds, specifically C–H···N and N–H···N interactions. The study also utilized density functional theory (DFT) with B3LYP exchange and correlation functions to computationally investigate the compound, which would provide insights into the electronic structure and potential reactivity of the molecule. The Hirshfeld surface analysis indicated significant intermolecular interactions, such as H···H, C···H, S···H, N···H, and O···H contacts .

Chemical Reactions Analysis

The compound from the first study was analyzed for its interactions with DNA bases using the electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) computations . These analyses help in understanding how the compound might interact with biological molecules, which is crucial for assessing its potential as a therapeutic agent. The compound demonstrated the ability to interact with DNA bases, which suggests that similar compounds, including N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, may also exhibit such interactions, although this would need to be confirmed with specific studies.

Physical and Chemical Properties Analysis

The compound in the first study showed moderate antioxidant activity when evaluated using an ABTS antioxidant assay . Additionally, it exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. These biological activities are indicative of the compound's potential for pharmaceutical applications. The physical properties, such as solubility, melting point, and stability, were not detailed in the abstract, but are typically determined experimentally for new compounds to understand their behavior in different environments.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized novel heterocyclic compounds incorporating sulfamoyl moieties, demonstrating significant antimicrobial activities. These compounds, including variants of N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, have been evaluated for their in vitro antibacterial and antifungal properties, showing promising results against a variety of microbial strains (Darwish et al., 2014) (Darwish et al., 2014).

Anticancer Research

Research into the anticancer properties of related compounds has yielded compounds with selective cytotoxicity towards cancer cell lines, such as human lung adenocarcinoma cells, without affecting non-cancerous cell lines. This indicates potential for the development of selective anticancer therapies (Evren et al., 2019).

Antimalarial and COVID-19 Research

Sulfonamide derivatives have been investigated for their antimalarial activities, exhibiting IC50 values indicating potent activity. Furthermore, these compounds have been studied for their potential use against COVID-19, showing promising interactions with the virus's main protease and spike glycoprotein through molecular docking studies (Fahim & Ismael, 2021).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide as a precursor has been explored, contributing to the development of new chemical entities with potential biological applications. This includes the creation of compounds with various biological activities and the study of their interaction mechanisms at the molecular level (Cakmak et al., 2022).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-21(18,19)12-4-2-10(3-5-12)8-13(17)16-14-11(9-15)6-7-20-14/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYFULAMGYXPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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